Steffimycin B
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Overview
Description
Steffimycin B is an anthracycline antibiotic compound isolated from the bacterium Streptomyces elgreteus . It is a member of the steffimycin family, which includes several related compounds such as steffimycin, steffimycin C, and steffimycin D . This compound is known for its potential antitumor activity and has been studied for its cytotoxic effects on various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: Steffimycin B is typically produced through fermentation processes involving Streptomyces elgreteus . The bacterium is cultivated in an aqueous nutrient medium under aerobic conditions until substantial antibiotic activity is imparted to the medium by the production of this compound . The fermentation medium is optimized using various components such as glucose, peptone, yeast powder, acid hydrolyzed casein, magnesium sulfate, and potassium nitrate .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The optimized fermentation medium for Streptomyces elgreteus includes glucose (36.22 g/L), peptone (8.00 g/L), yeast powder (8.51 g/L), acid hydrolyzed casein (1.50 g/L), magnesium sulfate (0.68 g/L), and potassium nitrate (1.00 g/L) . The fermentation is carried out in large fermenters, and the compound is extracted and purified using solvent extraction and silica gel chromatography .
Chemical Reactions Analysis
Types of Reactions: Steffimycin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It binds to DNA, preferentially intercalating at sites containing cytosine and guanine .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents such as dichloromethane and methanol for purification . The compound is also subjected to high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy for structural analysis .
Major Products Formed: The major products formed from the reactions involving this compound include its derivatives such as 8-demethoxy-10-deoxysteffimycinone and 7-deoxy-10-deoxysteffimycinone . These derivatives are produced through modifications of the this compound structure and exhibit varying degrees of cytotoxic activity .
Scientific Research Applications
Steffimycin B has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying anthracycline antibiotics and their interactions with DNA . In biology, this compound is studied for its cytotoxic effects on cancer cell lines, including MCF-7, KB, NCI-H187, and Vero cells . In medicine, it has shown potential as an antitumor agent and is being investigated for its activity against Mycobacterium tuberculosis . In industry, this compound is used in the development of new antibiotics and antitumor drugs .
Mechanism of Action
Steffimycin B exerts its effects by binding to DNA and intercalating at sites containing cytosine and guanine . This intercalation disrupts the DNA structure and inhibits the replication and transcription processes, leading to cell death. The compound has shown strong bactericidal effects against Mycobacterium tuberculosis and cytotoxic effects on various cancer cell lines . The molecular targets and pathways involved in its mechanism of action include the inhibition of DNA synthesis and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Steffimycin B is part of the steffimycin family, which includes similar compounds such as steffimycin, steffimycin C, and steffimycin D . These compounds share similar chemical structures and biological activities but differ in their specific functional groups and degrees of cytotoxicity . This compound is unique in its strong cytotoxic activity and potential as an antitumor agent . Other similar compounds include aranciamycin and nybomycin, which are also anthracycline antibiotics with varying degrees of antibacterial and antitumor activities .
Properties
Molecular Formula |
C29H32O13 |
---|---|
Molecular Weight |
588.6 g/mol |
IUPAC Name |
2,5,7-trihydroxy-4-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione |
InChI |
InChI=1S/C29H32O13/c1-10-23(38-4)22(34)25(39-5)28(41-10)42-24-18-14(26(35)29(2,36)27(24)40-6)9-13-17(21(18)33)20(32)16-12(19(13)31)7-11(37-3)8-15(16)30/h7-10,22-25,27-28,30,33-34,36H,1-6H3/t10-,22+,23-,24?,25+,27?,28-,29?/m0/s1 |
InChI Key |
VHJWDTPKSIFZBV-NIVUTRQNSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC |
Synonyms |
steffimycin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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